Home > Products > Screening Compounds P112807 > Gilteritinib fumarate
Gilteritinib fumarate - 1254053-84-3

Gilteritinib fumarate

Catalog Number: EVT-269083
CAS Number: 1254053-84-3
Molecular Formula: C62H92N16O10
Molecular Weight: 1221.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gilteritinib Fumarate is the fumarate salt form of gilteritinib, an orally bioavailable inhibitor of the receptor tyrosine kinases (RTKs) FMS-like tyrosine kinase 3 (FLT3; STK1; FLK2), AXL (UFO; JTK11), anaplastic lymphoma kinase (ALK; CD246), and leukocyte receptor tyrosine kinase (LTK), with potential antineoplastic activity. Upon administration, gilteritinib binds to and inhibits both the wild-type and mutated forms of FLT3, AXL, ALK and LTK. This may result in an inhibition of FLT3-, AXL-, ALK-, and LTK-mediated signal transduction pathways and reduced proliferation in cancer cells that overexpress these RTKs. FLT3, AXL, ALK, and LTK, which are overexpressed or mutated in a variety of cancer cell types, play key roles in tumor cell growth and survival.
See also: Gilteritinib (has active moiety).
Source and Classification

Gilteritinib fumarate is classified as a small molecule kinase inhibitor. It acts selectively on specific pathways involved in cancer cell proliferation and survival, making it a targeted therapy for hematological malignancies. Its development stemmed from the need to address therapeutic gaps in treating acute myeloid leukemia, particularly for patients who have not responded to conventional therapies .

Synthesis Analysis

Methods and Technical Details

  1. Minisci Reaction: Utilized for synthesizing key intermediates like 3,5-dichloro-6-ethylpyrazine-2-carboxamide.
  2. Reductive Amination: Employed to produce 1-methyl-4-(piperidin-4-yl)piperazine from Boc-4-piperidone and N-methylpiperazine with a high yield of 88.5% .
  3. Ullmann-type Coupling: This reaction is significant for forming carbon-carbon bonds in the synthesis pathway.

The final steps typically involve crystallization and purification processes to isolate gilteritinib fumarate in its desired form.

Molecular Structure Analysis

Structure and Data

Gilteritinib fumarate has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with target proteins. The molecular formula is C18_{18}H22_{22}Cl2_2N5_{5}O2_{2}, indicating the presence of chlorine atoms and a fumarate moiety that enhances solubility and bioavailability. The compound's structure can be represented as follows:

Gilteritinib fumarate C18H22Cl2N5O2\text{Gilteritinib fumarate }\quad \text{C}_{18}\text{H}_{22}\text{Cl}_{2}\text{N}_{5}\text{O}_{2}

The structural data can be analyzed using techniques such as X-ray crystallography, which provides insights into its three-dimensional arrangement and polymorphic forms .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing gilteritinib fumarate include:

  1. Formation of Intermediates: Each synthetic step involves specific reactions such as nucleophilic substitutions, condensation reactions, and coupling reactions.
  2. Crystallization: The final product is often isolated through crystallization processes that may include cooling solutions or evaporating solvents to yield solid forms.
  3. Stability Testing: The amorphous form of gilteritinib fumarate has been shown to be stable at temperatures ranging from 2-8°C to 25°C without converting into other polymorphic forms .
Mechanism of Action

Process and Data

Gilteritinib exerts its therapeutic effects primarily by inhibiting the FLT3 receptor tyrosine kinase, which is frequently mutated in acute myeloid leukemia patients. By blocking this receptor, gilteritinib disrupts downstream signaling pathways, including those involving STAT5 (Signal Transducer and Activator of Transcription 5) and ERK (Extracellular signal-Regulated Kinases), leading to reduced cell proliferation and increased apoptosis in malignant cells . Additionally, gilteritinib has been noted to inhibit glutamine uptake in cancer cells, further contributing to its anti-cancer effects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Gilteritinib fumarate exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 388.31 g/mol.
  • Solubility: It is soluble in organic solvents like methanol and dichloromethane but exhibits limited solubility in water.
  • Stability: The compound maintains stability under controlled temperature conditions, making it suitable for pharmaceutical formulations.

These properties are critical for determining the formulation strategies used in drug development .

Applications

Scientific Uses

Gilteritinib fumarate is primarily used in clinical settings for treating patients with relapsed or refractory acute myeloid leukemia. Beyond its primary application, ongoing research explores its potential utility against other malignancies where AXL or FLT3 pathways are implicated. Additionally, studies are investigating its effects on metabolic pathways within cancer cells, which may open avenues for combination therapies or novel treatment protocols .

Introduction to Gilteritinib Fumarate

Chemical and Biopharmaceutical Profile of Gilteritinib Fumarate

Gilteritinib fumarate (chemical name: bis(6-ethyl-3-({3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}amino)-5-[(oxan-4-yl)amino]pyrazine-2-carboxamide (2E)-but-2-enedioate) is a small-molecule tyrosine kinase inhibitor (TKI). Its molecular formula is C~62~H~92~N~16~O~10~ (fumarate salt), with a base molecular weight of 552.7 g/mol and a salt form weight of 1221.52 g/mol [2]. The compound features a pyrazinecarboxamide core structure that enables high-affinity binding to target kinases. Its fumarate salt formulation enhances solubility and bioavailability, critical for oral administration [2] [6].

Gilteritinib exhibits nanomolar inhibitory potency against FLT3 (IC~50~ = 0.92–2.1 nM), targeting both internal tandem duplication (FLT3-ITD) and tyrosine kinase domain (FLT3-TKD) mutations, including resistance-conferring double mutants (e.g., FLT3-ITD-D835Y) [3] [6]. It also inhibits AXL and ALK kinases, which may contribute to overcoming resistance mechanisms in AML [5] [6]. Pharmacodynamic studies demonstrate >90% inhibition of FLT3 phosphorylation at plasma concentrations ≥100 ng/mL, achieved with the 120 mg daily dose [3].

  • Table 1: Key Chemical Properties of Gilteritinib Fumarate
    PropertyValue
    CAS Number1254053-84-3
    IUPAC Name(2E)-but-2-enedioic acid; bis(6-ethyl-3-({3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}amino)-5-[(oxan-4-yl)amino]pyrazine-2-carboxamide)
    Solubility0.0223 mg/mL (water)
    logP3.51
    Hydrogen Bond Acceptors10
    Rotatable Bonds20
    BioavailabilityNot fully quantified (human)
    Source: [2]

Historical Development and Regulatory Milestones in Oncology

Gilteritinib (code name: ASP2215) was developed through collaboration between Astellas Pharma and Kotobuki Pharmaceutical [6]. Its clinical development accelerated following phase 1/2 trials (Study 2215-CL-0101), which identified 120 mg/day as the optimal dose based on FLT3 inhibition (>90% target suppression) and manageable toxicity [3] [6]. The pivotal ADMIRAL trial (NCT02421939), a global phase 3 study, compared gilteritinib against salvage chemotherapy in 138 relapsed/refractory FLT3-mutated AML patients. Key efficacy outcomes included:

  • Complete remission (CR) + CR with partial hematologic recovery (CRh) rate: 21% (95% CI: 15%–29%)
  • Transfusion independence rate: 31% (in previously transfusion-dependent patients)
  • Median overall survival: 9.3 months vs. 5.6 months (chemotherapy arm; HR=0.64) [3]

Regulatory approvals followed:

  • Japan (PMDA): September 21, 2018 (first global approval) [5] [6]
  • USA (FDA): November 28, 2018 [3] [7]
  • EMA: October 24, 2019 [5]
  • Health Canada: December 23, 2019 [5]

This made gilteritinib the first FLT3 inhibitor approved globally as monotherapy for R/R FLT3-mutated AML [6] [7]. Development for non-hematologic malignancies (e.g., NSCLC) was discontinued to focus on AML [6].

  • Table 2: Key Regulatory Milestones for Gilteritinib
    RegionDateIndication
    Japan (PMDA)Sep 21, 2018R/R FLT3-mutated AML
    USA (FDA)Nov 28, 2018Adult R/R AML with FLT3 mutation
    EMAOct 24, 2019R/R FLT3-mutated AML
    Health CanadaDec 23, 2019R/R FLT3-mutated AML
    Sources: [3] [5] [7]

Role of FLT3 Mutations in Acute Myeloid Leukemia (AML) Pathogenesis

FLT3 (FMS-like tyrosine kinase 3) is a type III receptor tyrosine kinase encoded on chromosome 13q12. It regulates hematopoietic stem/progenitor cell survival, proliferation, and differentiation via ligand-dependent dimerization [1] [4]. In AML, FLT3 mutations occur in ~30% of patients and drive leukemogenesis through constitutive activation:

  • FLT3-ITD mutations (25–30% of AML): Tandem duplications in the juxtamembrane domain cause ligand-independent dimerization, activating STAT5, MAPK, and PI3K/AKT pathways. This promotes anti-apoptotic signaling and proliferation [1] [4].
  • FLT3-TKD mutations (5–10% of AML): Point mutations (e.g., D835Y) in the activation loop destabilize autoinhibitory conformations, enabling persistent kinase activity [1] [3] [4].

FLT3 mutations correlate with aggressive AML phenotypes:

  • Poor Prognosis: FLT3-ITD is an independent predictor of reduced overall survival (OS) and relapse-free survival (RFS), especially with high allelic ratios (≥0.5) [1] [4].
  • Co-occurring Mutations: FLT3-ITD commonly coexists with NPM1 and DNMT3A mutations but is mutually exclusive with CEBPA-double mutations [1].
  • Therapeutic Resistance: FLT3-ITD induces clonal evolution under TKI pressure, with F691L gatekeeper mutations conferring resistance to earlier inhibitors [3] [4].

Gilteritinib overcomes limitations of prior FLT3 inhibitors by targeting both ITD and TKD mutants, including the FLT3-ITD-D835Y double mutant [3] [6]. Its dual inhibition of AXL kinase may further mitigate adaptive resistance [6].

  • Table 3: FLT3 Mutation Subtypes in AML Pathogenesis
    Mutation TypePrevalenceDomain AffectedFunctional Consequence
    ITD25–30%JuxtamembraneLigand-independent dimerization
    TKD (D835Y/V)5–10%Tyrosine kinaseConstitutive kinase activation
    Double mutantsRareMultipleResistance to first-gen TKIs
    Sources: [1] [3] [4]

Compound Nomenclature

DesignationName
Generic NameGilteritinib
Brand NameXospata
Chemical SaltGilteritinib fumarate
Development CodeASP2215

Sources: [2] [5] [6]

Properties

CAS Number

1254053-84-3

Product Name

Gilteritinib fumarate

IUPAC Name

(E)-but-2-enedioic acid;6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide

Molecular Formula

C62H92N16O10

Molecular Weight

1221.5 g/mol

InChI

InChI=1S/2C29H44N8O3.C4H4O4/c2*1-4-23-28(31-20-9-17-40-18-10-20)34-29(26(33-23)27(30)38)32-21-5-6-24(25(19-21)39-3)37-11-7-22(8-12-37)36-15-13-35(2)14-16-36;5-3(6)1-2-4(7)8/h2*5-6,19-20,22H,4,7-18H2,1-3H3,(H2,30,38)(H2,31,32,34);1-2H,(H,5,6)(H,7,8)/b;;2-1+

InChI Key

UJOUWHLYTQFUCU-WXXKFALUSA-N

SMILES

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.C(=CC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Gilteritinib hemifumarate; Gilteritinib fumarate; ASP-2215; ASP2215; ASP 2215; Gilteritinib;

Canonical SMILES

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.C(=C/C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.